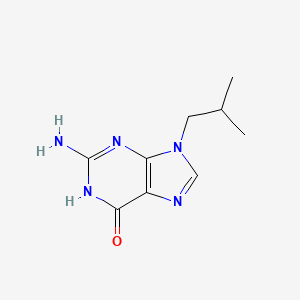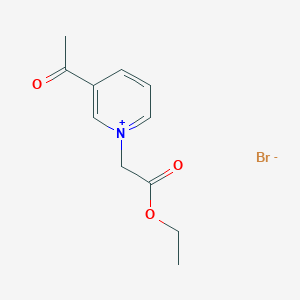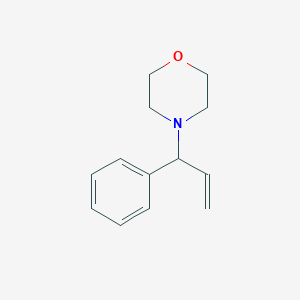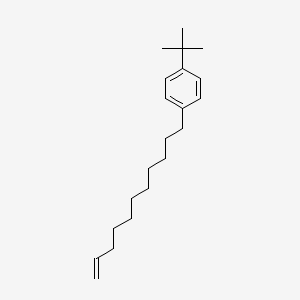
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by a benzene ring substituted with a tert-butyl group and an undec-10-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-4-(undec-10-EN-1-YL)benzene can be achieved through several synthetic routes. One common method involves the alkylation of tert-butylbenzene with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the undec-10-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical for reducing double bonds.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-(undec-10-EN-1-YL)benzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and cellular pathways, leading to potential therapeutic or industrial applications.
Comparison with Similar Compounds
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: Lacks the undec-10-en-1-yl group, making it less complex and with different reactivity.
1-tert-Butyl-4-nitrobenzene: Contains a nitro group instead of the undec-10-en-1-yl group, leading to different chemical and biological properties.
4-tert-Butylbenzenethiol: Contains a thiol group, which imparts distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the tert-butyl and undec-10-en-1-yl groups, which confer specific chemical and physical properties that can be exploited in various scientific and industrial contexts.
Properties
CAS No. |
90900-82-6 |
|---|---|
Molecular Formula |
C21H34 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-tert-butyl-4-undec-10-enylbenzene |
InChI |
InChI=1S/C21H34/c1-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(2,3)4/h5,15-18H,1,6-14H2,2-4H3 |
InChI Key |
DLWCSMATSYWZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)
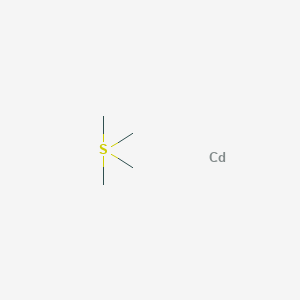
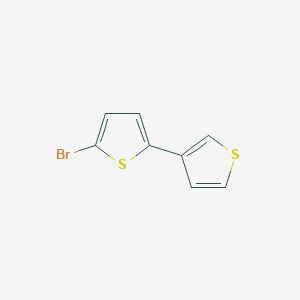
![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
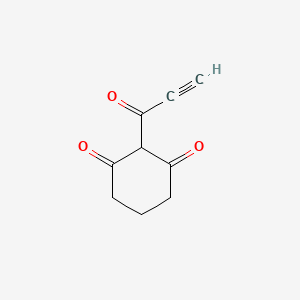
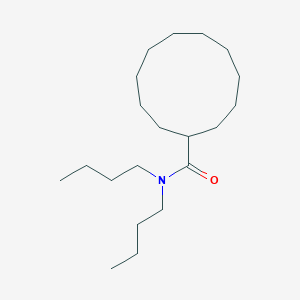
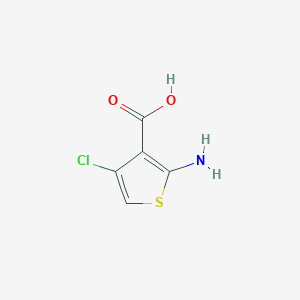
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
